molecular formula C17H24BrN3O3S B497152 (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone CAS No. 838867-11-1

(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone

Cat. No. B497152
CAS RN: 838867-11-1
M. Wt: 430.4g/mol
InChI Key: JHPLDNWWVVPXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. This compound is also known as BRL-15572 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Scientific Research Applications

Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. The incorporation of piperazine into a compound can enhance its water solubility and capacity for hydrogen bond formation, which are beneficial traits in antimicrobial agents .

Drug Discovery

The modifiability of piperazine rings makes them valuable in drug discovery. They can be easily modified to improve pharmacokinetic properties and to target a wide range of biological activities .

Molecular Modeling

Piperazine compounds are often used in molecular modeling studies due to their structural versatility. They can serve as scaffolds for developing new molecules with desired biological activities .

Antifungal Agents

Piperazine structures have been incorporated into compounds designed as potential antifungal agents. Their ability to interact with fungal enzymes or cell membranes makes them suitable candidates for antifungal drug development .

Mechanism of Action

Target of Action

The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s involved in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors .

Biochemical Pathways

The inhibition of MAGL leads to an increase in the levels of 2-AG, which is a signaling molecule in the endocannabinoid system (ECS). The ECS is involved in a variety of physiological processes, including pain sensation, mood, and memory . By increasing the levels of 2-AG, the compound can modulate the activity of the ECS and its downstream effects .

Pharmacokinetics

The compound’s ability to inhibit magl in a reversible manner suggests that it may have a favorable pharmacokinetic profile .

Result of Action

The compound’s action results in an increase in the levels of 2-AG, leading to the activation of cannabinoid receptors. This can have various effects at the molecular and cellular level, depending on the specific tissues and cells involved . For example, in cancer cells, the activation of cannabinoid receptors has been shown to inhibit cell proliferation and induce apoptosis .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s interaction with its target .

properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3S/c18-16-7-5-6-15(14-16)17(22)19-10-12-21(13-11-19)25(23,24)20-8-3-1-2-4-9-20/h5-7,14H,1-4,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPLDNWWVVPXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone

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